molecular formula C18H15ClN2O2S B2988223 3-chloro-N-[(2Z)-4-(4-methoxy-3-methylphenyl)-2,3-dihydro-1,3-thiazol-2-ylidene]benzamide CAS No. 423729-15-1

3-chloro-N-[(2Z)-4-(4-methoxy-3-methylphenyl)-2,3-dihydro-1,3-thiazol-2-ylidene]benzamide

Cat. No.: B2988223
CAS No.: 423729-15-1
M. Wt: 358.84
InChI Key: LHTOICBMADUGTP-UHFFFAOYSA-N
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Description

3-chloro-N-[(2Z)-4-(4-methoxy-3-methylphenyl)-2,3-dihydro-1,3-thiazol-2-ylidene]benzamide is a complex organic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a thiazole ring, a benzamide group, and various substituents including a chloro group, a methoxy group, and a methyl group

Mechanism of Action

Mode of Action

Based on its chemical structure, it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-pi stacking, and van der waals forces .

Biochemical Pathways

Without specific target information, it’s challenging to determine the exact biochemical pathways this compound affects. Compounds with similar structures have been involved in intramolecular aromatic carbenoid insertion for the synthesis of fluorenes and the synthesis of biaryl amides with muscarinic acetylcholine receptor subtype m1 agonistic activity .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well-studied. Its bioavailability, half-life, metabolism, and excretion rates remain unknown. These factors are crucial in determining the compound’s pharmacokinetic profile and require further investigation .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. For instance, the compound’s stability could be affected by light, heat, or specific chemical environments. Its efficacy could also be influenced by the presence of other compounds that may compete for the same targets .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-[(2Z)-4-(4-methoxy-3-methylphenyl)-2,3-dihydro-1,3-thiazol-2-ylidene]benzamide typically involves the reaction of 3-chloro-4-methylphenyl isocyanate with 4-methoxy-3-methylbenzaldehyde under specific conditions. The reaction is carried out in the presence of a base such as triethylamine and a solvent like acetonitrile. The reaction mixture is stirred at room temperature for several hours to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-[(2Z)-4-(4-methoxy-3-methylphenyl)-2,3-dihydro-1,3-thiazol-2-ylidene]benzamide can undergo various chemical reactions including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a sulfoxide or sulfone derivative, while reduction may produce a thiazolidine derivative.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

    4-methoxy-3-methylbenzaldehyde: A precursor in the synthesis of the compound.

    3-chloro-4-methylphenyl isocyanate: Another precursor used in the synthesis.

    Thiazole derivatives: Compounds with similar thiazole rings and biological activities.

Uniqueness

3-chloro-N-[(2Z)-4-(4-methoxy-3-methylphenyl)-2,3-dihydro-1,3-thiazol-2-ylidene]benzamide is unique due to its specific combination of functional groups and its diverse biological activities.

Properties

IUPAC Name

3-chloro-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2O2S/c1-11-8-12(6-7-16(11)23-2)15-10-24-18(20-15)21-17(22)13-4-3-5-14(19)9-13/h3-10H,1-2H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHTOICBMADUGTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=CSC(=N2)NC(=O)C3=CC(=CC=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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